Phenylacetyl isothiocyanate

描述

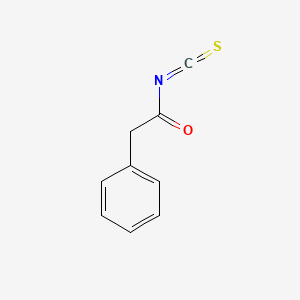

Structure

3D Structure

属性

CAS 编号 |

29313-32-4 |

|---|---|

分子式 |

C9H7NOS |

分子量 |

177.22 g/mol |

IUPAC 名称 |

2-phenylacetyl isothiocyanate |

InChI |

InChI=1S/C9H7NOS/c11-9(10-7-12)6-8-4-2-1-3-5-8/h1-5H,6H2 |

InChI 键 |

ZFJOLNZPELDZNC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC(=O)N=C=S |

产品来源 |

United States |

Synthesis Methodologies and Chemical Transformations

Established Synthetic Pathways for Phenylacetyl Isothiocyanate

The synthesis of isothiocyanates can be broadly categorized based on the starting materials and the functional groups involved. These methods include pathways starting from primary amines, other nitrogen-containing groups, and even non-nitrogen precursors through C-H bond activation.

Synthesis from Primary Amines

The conversion of primary amines to isothiocyanates is a foundational method in organic synthesis. rsc.orgnih.gov This process typically involves a two-step approach where the amine is first converted into a dithiocarbamate (B8719985) salt by reacting it with carbon disulfide in the presence of a base. nih.govbeilstein-journals.org This intermediate salt is then treated with a desulfurylating agent to yield the final isothiocyanate. nih.govnih.gov

A general and convenient one-pot protocol has been developed for a wide range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions. nih.govbeilstein-journals.org This involves the in situ generation of the dithiocarbamate salt, which is then desulfurized to form the isothiocyanate product. nih.gov Various reagents have been employed for the desulfurization step, including tosyl chloride, cyanuric chloride (TCT), and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). nih.govorganic-chemistry.org While this is a common route for many isothiocyanates, the synthesis of acyl isothiocyanates like this compound more commonly proceeds via the reaction of the corresponding acyl chloride with a thiocyanate (B1210189) salt.

| Reagent Type | Example Reagent | Role in Synthesis |

| Carbon Source | Carbon Disulfide (CS₂) | Reacts with the primary amine to form a dithiocarbamate intermediate. nih.govbeilstein-journals.org |

| Base | Triethylamine (B128534), NaOH, K₂CO₃ | Facilitates the formation of the dithiocarbamate salt. nih.govnih.gov |

| Desulfurylating Agent | Tosyl Chloride, Cyanuric Chloride | Promotes the elimination of sulfur to form the isothiocyanate group. nih.govorganic-chemistry.org |

Reactions Involving Other Nitrogen Functional Groups

Beyond primary amines, other nitrogen-containing functional groups serve as precursors for isothiocyanates. rsc.orgchemrxiv.org These alternative substrates expand the toolkit for isothiocyanate synthesis. chemrxiv.org Methods have been developed for producing isothiocyanates from hydroximoyl chlorides, which are themselves derived from aldehydes. nih.gov Other nitrogenous starting materials include azides, nitrile oxides, and isocyanides. chemrxiv.orgmdpi.com For instance, the reaction of isocyanides with elemental sulfur or disulfides can lead to the formation of isothiocyanates. mdpi.com These methods, classified as Type B reactions, have been reported less frequently compared to syntheses from primary amines but represent important alternative pathways. rsc.org

Acetyl Chloride-Mediated Synthesis of Derivatives

Acetyl chloride is an effective and low-cost reagent for mediating the synthesis of isothiocyanates from the corresponding dithiocarbamate intermediates. nih.gov This method has proven particularly convenient for preparing derivatives of phenethyl isothiocyanate (PEITC), a closely related compound. nih.govresearchgate.net The synthesis involves the reaction of a primary amine with carbon disulfide and a base like triethylamine to form a dithiocarbamate salt in situ. Subsequent addition of acetyl chloride promotes the decomposition of this salt to yield the desired isothiocyanate with good to excellent yields. nih.gov This approach successfully avoids purification issues encountered with other reagents like tosyl chloride, especially for less polar isothiocyanate products. nih.gov

Mechanism of Acetyl Chloride-Mediated Synthesis

| Step | Description |

|---|---|

| 1 | The primary amine attacks carbon disulfide to form a dithiocarbamic acid, which is deprotonated by a base (e.g., triethylamine). |

| 2 | The resulting dithiocarbamate anion attacks the electrophilic acetyl chloride. |

In Situ Preparation from Phenylacetyl Chloride

A direct and common method for synthesizing this compound is the reaction of phenylacetyl chloride with a suitable thiocyanate salt. arkat-usa.org This reaction is a cornerstone of acyl isothiocyanate synthesis. The nucleophilic thiocyanate ion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.

The reaction is typically carried out by refluxing phenylacetyl chloride with a thiocyanate salt, such as lead(II) thiocyanate or potassium thiocyanate, in a dry aprotic solvent like benzene (B151609), acetone (B3395972), or dioxane. researchgate.netorgsyn.org For example, refluxing phenylacetyl chloride with lead(II) thiocyanate in benzene for several hours yields this compound in good yields (61–79%) after filtration and distillation under reduced pressure. orgsyn.org The choice of cation in the thiocyanate salt and the solvent can influence the reaction's efficiency. researchgate.net While ammonium (B1175870) thiocyanate can be used, it sometimes leads to poorer results or impure products. researchgate.net

This compound as a Synthon in Organic Synthesis

Acyl isothiocyanates, including this compound, are highly versatile synthons in organic synthesis due to the presence of two electrophilic carbon atoms (the carbonyl carbon and the isothiocyanate carbon). arkat-usa.org This reactivity has been extensively used in the construction of a wide variety of biologically important heterocyclic compounds. arkat-usa.orgresearchgate.netresearchgate.net

This compound readily reacts with various nucleophiles, often leading to addition-cyclization sequences that produce five- or six-membered heterocycles. researchgate.netresearchgate.net For instance, its reaction with benzoyl hydrazine (B178648) initially forms a thiosemicarbazide (B42300) derivative. This intermediate can then be cyclized using polyphosphoric acid to yield a 1,2,4-triazoline-5-thione derivative. researchgate.net

Similarly, reactions with other binucleophiles lead to a diverse range of heterocyclic systems:

With thiosemicarbazide: Forms a different 1,2,4-triazoline-5-thione derivative. researchgate.net

With anthranilic acid: Yields a benzo[d] nih.govarkat-usa.orgoxazin-1-one derivative. researchgate.net

With 2-aminothiophenol (B119425), 2-aminophenol (B121084), or o-phenylenediamine (B120857): Produces the corresponding benzothiazole (B30560), benzoxazole (B165842), and benzimidazole (B57391) derivatives, respectively. researchgate.net

These transformations highlight the role of this compound as a key building block for complex molecules of potential pharmaceutical interest. arkat-usa.orgresearchgate.net

Examples of Heterocycles Synthesized from this compound

| Reactant | Resulting Heterocyclic System |

|---|---|

| Benzoyl hydrazine | 1,2,4-Triazoline-5-thione researchgate.net |

| Thiosemicarbazide | 1,2,4-Triazoline-5-thione researchgate.net |

| Anthranilic acid | Benzo[d] nih.govarkat-usa.orgoxazin-1-one researchgate.net |

| 2-Aminothiophenol | Benzothiazole researchgate.net |

| 2-Aminophenol | Benzoxazole researchgate.net |

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its electrophilic carbon atom readily undergoes nucleophilic attack by various reagents, leading to the formation of intermediates that can be cyclized to generate diverse ring systems. This section details the synthesis of several key classes of heterocyclic derivatives from this compound.

Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives from this compound is a direct process involving the nucleophilic addition of an amine to the isothiocyanate group. nih.gov This reaction is fundamental to the formation of many more complex heterocyclic structures.

The general reaction involves the treatment of this compound with a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea linkage.

Table 1: Synthesis of N-Aryl Thiourea Derivatives

| Amine Reactant | Resulting Thiourea Derivative | Reference |

|---|---|---|

| o-Phenylenediamine | 1-(2-aminophenyl)-3-(phenylacetyl)thiourea | nih.gov |

Research has shown that N-acyl thiourea derivatives can be synthesized by the condensation of an acid chloride with ammonium thiocyanate to form an in-situ isothiocyanate, which then reacts with a heterocyclic amine. nih.gov While this illustrates a general route, direct reaction of pre-formed this compound with amines is also a common and efficient method. nih.gov

1,2,4-Triazole (B32235) Derivatives

This compound is a key starting material for the synthesis of various 1,2,4-triazole derivatives. The synthetic strategy typically involves the initial formation of a thiosemicarbazide intermediate, followed by cyclization.

One common method involves the reaction of this compound with a hydrazide, such as phenylacetic acid hydrazide or benzoyl hydrazine. researchgate.netmdpi.com This reaction yields a 1-(phenylacetyl)-4-substituted thiosemicarbazide. Subsequent cyclization of this intermediate, often under alkaline conditions (e.g., using NaOH), leads to the formation of 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiols. mdpi.com Alternatively, cyclization can be achieved using acidic conditions, for instance, with polyphosphoric acid, to yield 1,2,4-triazoline-5-thione derivatives. researchgate.net

Another route involves the direct reaction of this compound with thiosemicarbazide or substituted hydrazines like phenyl hydrazine. researchgate.net These reactions can directly afford 1,2,4-triazoline-5-thione derivatives in a one-pot synthesis. researchgate.net

Table 2: Synthesis of 1,2,4-Triazole Derivatives from this compound

| Reactant | Intermediate | Cyclization Condition | Product | Reference |

|---|---|---|---|---|

| Phenylacetic acid hydrazide & Aryl isothiocyanate | 1-(Phenylacetyl)-4-arylthiosemicarbazide | Alkaline medium | 5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| Benzoyl hydrazine | Thiosemicarbazide derivative | Polyphosphoric acid | 1,2,4-Triazoline-5-thione derivative | researchgate.net |

| Thiosemicarbazide | - | One-pot reaction | 1,2,4-Triazoline-5-thione derivative | researchgate.net |

Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives from this compound can be achieved through its reaction with appropriate diamines. Specifically, the reaction with o-phenylenediamine leads to the formation of benzimidazole derivatives. researchgate.net The reaction proceeds by the initial formation of a thiourea derivative, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form the benzimidazole ring.

The reaction of this compound with o-phenylenediamine produces a benzimidazole derivative, demonstrating a pathway to this class of heterocyclic compounds. researchgate.net

Pyrimidine (B1678525) Derivatives

The construction of the pyrimidine ring from this compound typically involves its reaction with a compound containing a C-C-C fragment and an N-C-N fragment. bu.edu.eg A common approach is the reaction of an aroylisothiocyanate with an enaminoketone or enaminoester. bu.edu.eg This addition reaction forms an intermediate which can then undergo cyclodehydration, usually in a basic medium, to yield the corresponding pyrimidine derivative. bu.edu.eg

The general synthesis involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound like thiourea, which can be derived from the isothiocyanate. bu.edu.eg

Quinazoline Derivatives

Quinazoline derivatives can be synthesized from this compound through a reaction with anthranilic acid. researchgate.net This reaction leads to the formation of a benzo[d] researchgate.netmdpi.comoxazin-4-one derivative. researchgate.net In a related synthesis, the reaction of anthranilic acid with other isothiocyanates in the presence of a base like triethylamine has been shown to produce 2-mercapto-3-substituted quinazolin-4-ones in good yields. mdpi.com

Furthermore, N-(2-cyanophenyl)benzimidoyl isothiocyanate, a reactive intermediate, can be reacted with secondary amines to synthesize 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas in a one-pot reaction. mdpi.com

Table 3: Synthesis of Quinazoline Derivatives

| Reactant with Isothiocyanate | Product | Reference |

|---|---|---|

| Anthranilic acid | Benzo[d] researchgate.netmdpi.comoxazin-4-one derivative | researchgate.net |

| Anthranilic acid | 2-Mercapto-3-substituted quinazolin-4-ones | mdpi.com |

Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound often proceeds through a thiosemicarbazide intermediate. The reaction of phenyl isothiocyanate with hydrazine hydrate (B1144303) is a known method to produce N-phenyl thiosemicarbazide. jocpr.com This intermediate can then be cyclized.

For instance, reacting the thiosemicarbazide with aromatic carboxylic acids in the presence of concentrated sulfuric acid can yield thiadiazole analogues. jocpr.com Another method involves the reaction of this compound with phenyl hydrazine in acetone, which can result in a mixture including a thiadiazolidine derivative. researchgate.net

Condensation Reactions

This compound serves as a versatile substrate in various condensation reactions, typically involving nucleophilic addition to its electrophilic carbon atom of the isothiocyanate group, followed by the elimination of a small molecule. These reactions are fundamental in the synthesis of a range of heterocyclic compounds and thiourea derivatives.

A notable example is the reaction of this compound with vicinal dithiols. Under mild conditions, isothiocyanates react quantitatively with compounds containing adjacent thiol groups to form five-membered cyclic condensation products. nih.gov For instance, the reaction with 1,2-benzenedithiol (B97157) leads to the formation of 1,3-benzodithiole-2-thione, with the corresponding amine being released. nih.gov This type of cyclocondensation is a reliable method for forming stable heterocyclic systems.

Furthermore, this compound reacts with hydrazine derivatives to form thiosemicarbazides, which are key intermediates for further transformations. For example, its reaction with benzoylhydrazine in acetonitrile (B52724) produces the corresponding N,N'-disubstituted thiosemicarbazide. arkat-usa.orgresearchgate.net This initial condensation step is crucial as the resulting thiosemicarbazide can then undergo subsequent intramolecular reactions. The formation of these thiosemicarbazide intermediates is a common theme in the chemistry of acyl isothiocyanates, providing a pathway to more complex molecules. arkat-usa.org

The reaction conditions, such as the choice of solvent, can influence the outcome of these condensation reactions. While acetonitrile is commonly used, other solvents may alter the reaction pathway or yield. arkat-usa.org

Cyclization Reactions

The reactivity of this compound is prominently highlighted in its participation in cyclization reactions, leading to the formation of diverse heterocyclic systems. These transformations often proceed via an initial condensation or addition step, followed by an intramolecular cyclization.

One of the primary applications of this compound in this context is the synthesis of 1,2,4-triazole derivatives. The thiosemicarbazide formed from the reaction of this compound and benzoylhydrazine can be cyclized under dehydrating conditions, such as in the presence of polyphosphoric acid, to yield a 1,2,4-triazoline-5-thione derivative. arkat-usa.orgresearchgate.net

Similarly, a one-pot reaction between this compound and phenylhydrazine (B124118) in acetonitrile directly affords a differently substituted 1,2,4-triazoline-5-thione. researchgate.net The solvent plays a critical role in this reaction; when acetone is used instead of acetonitrile, a mixture of the 1,2,4-triazoline derivative and a thiadiazolidine derivative is obtained. arkat-usa.orgresearchgate.net The reaction with thiosemicarbazide also yields a 1,2,4-triazoline derivative through the cyclization of an intermediate, followed by the elimination of hydrogen sulfide. researchgate.net

This compound is also employed in the synthesis of fused heterocyclic systems. Its reaction with bifunctional nucleophiles leads to cyclization, forming rings that incorporate atoms from both reactants. For instance:

With anthranilic acid, it yields a benzo[d] arkat-usa.orgresearchgate.netoxazin-4-one derivative. researchgate.net

Reaction with 2-aminothiophenol results in a benzothiazole derivative. researchgate.net

Treatment with 2-aminophenol produces a benzoxazole derivative. researchgate.net

Reaction with o-phenylenediamine gives a benzimidazole derivative. researchgate.net

These reactions showcase the utility of this compound as a building block for constructing a variety of five- and six-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry.

| Reactant | Solvent | Product(s) | Reference(s) |

| Benzoylhydrazine | Acetonitrile | Thiosemicarbazide derivative | arkat-usa.orgresearchgate.net |

| Phenylhydrazine | Acetonitrile | 1,2,4-Triazoline-5-thione derivative | researchgate.net |

| Phenylhydrazine | Acetone | 1,2,4-Triazoline-5-thione derivative and Thiadiazolidine derivative | arkat-usa.orgresearchgate.net |

| Thiosemicarbazide | Not Specified | 1,2,4-Triazoline-5-thione derivative | researchgate.net |

| Anthranilic acid | Not Specified | Benzo[d] arkat-usa.orgresearchgate.netoxazin-4-one derivative | researchgate.net |

| 2-Aminothiophenol | Not Specified | Benzothiazole derivative | researchgate.net |

| 2-Aminophenol | Not Specified | Benzoxazole derivative | researchgate.net |

| o-Phenylenediamine | Not Specified | Benzimidazole derivative | researchgate.net |

Biosynthesis and Natural Occurrence of Isothiocyanates

Enzymatic Formation from Glucosinolates in Plants

In the plant kingdom, particularly in cruciferous vegetables of the order Brassicales (e.g., broccoli, cabbage, and watercress), isothiocyanates are not present in their active form. plantarchives.orgwikipedia.org Instead, they exist as stable precursor molecules called glucosinolates. plantarchives.orgoregonstate.edu These sulfur-containing compounds are secondary metabolites that play a role in the plant's defense against herbivores and pathogens. plantarchives.orgnih.gov The conversion of glucosinolates to isothiocyanates is an enzymatic process initiated by tissue damage. plantarchives.orgcreative-enzymes.com

When plant cells are damaged by chewing, cutting, or other mechanical stress, the enzyme myrosinase is released from its separate cellular compartment and comes into contact with glucosinolates. oregonstate.eduwikipedia.org This interaction triggers a hydrolysis reaction that cleaves the glucose molecule from the glucosinolate, forming an unstable aglycone intermediate. creative-enzymes.comfrontiersin.org This intermediate then spontaneously rearranges to form one of several products, with the formation of isothiocyanates being favored at a neutral pH. creative-enzymes.comwikipedia.orgmdpi.com The specific isothiocyanate produced is determined by the structure of the side chain of the parent glucosinolate. oregonstate.edumdpi.com For example, glucoraphanin (B191350) is the precursor to sulforaphane (B1684495), while sinigrin (B192396) yields allyl isothiocyanate. oregonstate.edumdpi.com

The diversity of glucosinolate structures found in plants leads to a wide array of corresponding isothiocyanates. These can be broadly categorized based on the amino acid precursor of their side chain into aliphatic, arylaliphatic, and indole (B1671886) glucosinolates. mdpi.com

Table 1: Examples of Glucosinolate Precursors and their Corresponding Isothiocyanates

| Glucosinolate Precursor | Isothiocyanate Product | Common Plant Sources |

|---|---|---|

| Glucoraphanin | Sulforaphane | Broccoli, Cabbage |

| Sinigrin | Allyl isothiocyanate | Mustard, Horseradish |

| Gluconasturtiin | Phenethyl isothiocyanate | Watercress |

Role of Myrosinase

Myrosinase, officially known as thioglucoside glucohydrolase, is the key enzyme responsible for the hydrolysis of glucosinolates. creative-enzymes.comaacrjournals.org In intact plant tissue, myrosinase is physically segregated from its glucosinolate substrates, stored in specialized cells called myrosin cells. wikipedia.org This compartmentalization prevents the premature breakdown of glucosinolates. oregonstate.eduwikipedia.org

Upon tissue disruption, myrosinase catalyzes the cleavage of the β-thioglucoside linkage in the glucosinolate molecule, releasing D-glucose. wikipedia.org The resulting unstable aglycone then undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, which leads to the formation of the isothiocyanate. wikipedia.org The efficiency and outcome of this enzymatic reaction can be influenced by various factors, including pH and the presence of cofactors such as ferrous ions or specific proteins like the epithiospecifier protein (ESP), which can direct the reaction towards the formation of nitriles instead of isothiocyanates under certain conditions. creative-enzymes.comwikipedia.orgmdpi.com

Bacterial Isothiocyanate Biosynthesis Pathways

While the glucosinolate-myrosinase system is characteristic of plants, bacteria have evolved their own distinct pathways for the biosynthesis of isothiocyanates. researchgate.net These pathways are of significant interest as they represent an alternative route to these bioactive compounds and are not reliant on glucosinolate precursors. researchgate.net

One of the key bacterial pathways involves the enzymatic transfer of a sulfur atom onto an isonitrile precursor. researchgate.net This mechanism has been identified in bacteria such as Burkholderia gladioli, the producer of the antifungal agent sinapigladioside, which contains an isothiocyanate group. researchgate.netnih.gov

Rhodanese-Catalyzed Sulfur Transfer onto Isonitriles

A crucial enzyme in this bacterial pathway is rhodanese, also known as thiosulfate:cyanide sulfurtransferase. researchgate.netnih.gov Rhodaneses are a widespread family of enzymes known for their role in cyanide detoxification by transferring a sulfur atom from a donor, such as thiosulfate, to cyanide, forming thiocyanate (B1210189). nih.govmdpi.com

In the context of isothiocyanate biosynthesis, research has shown that a specific rhodanese-like enzyme can catalyze the transfer of a sulfur atom to an isonitrile functional group. researchgate.netnih.gov This reaction directly converts the isonitrile into an isothiocyanate. researchgate.net Studies on Burkholderia gladioli identified a rhodanese-like enzyme, RhdE, as an efficient isothiocyanate synthase. researchgate.net This enzyme demonstrates specificity for the natural isonitrile intermediate in the sinapigladioside pathway, suggesting that a common detoxification enzyme has been recruited and adapted for the production of a specialized metabolite. researchgate.netnih.gov This discovery provides a unifying model for the biosynthesis of isothiocyanates in bacteria, which is mechanistically distinct from the plant-based pathway. researchgate.net

Chemical Reactivity and Mechanistic Aspects

Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is bonded to both a nitrogen and a sulfur atom via double bonds. This arrangement makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. The electron-withdrawing phenylacetyl group further enhances the electrophilicity of the isothiocyanate carbon, making phenylacetyl isothiocyanate a reactive species. The resonance structures of the isothiocyanate group illustrate the delocalization of electron density, which contributes to the positive character of the central carbon atom.

The reactivity of isothiocyanates is a subject of interest in organic synthesis and medicinal chemistry, as these compounds serve as versatile building blocks for a variety of heterocyclic compounds and thiourea (B124793) derivatives. The presence of both an acyl group and a thiocyanate (B1210189) group in acyl isothiocyanates like this compound makes them bifunctional and more reactive than their alkyl or aryl counterparts due to the electron-withdrawing nature of the acyl group.

Reactions with Biological Nucleophiles

The high electrophilicity of the isothiocyanate carbon in this compound facilitates its reaction with a wide range of biological nucleophiles, most notably with the thiol groups of cysteine residues in proteins and the amine groups of lysine residues or N-terminal amino acids.

This compound readily reacts with thiol-containing molecules, such as the amino acid cysteine or the tripeptide glutathione (B108866), to form dithiocarbamate (B8719985) adducts. This reaction is of significant biological importance as it represents a primary mechanism by which isothiocyanates interact with and modify proteins.

The reaction proceeds through the nucleophilic attack of the thiolate anion (R-S⁻) on the electrophilic carbon of the isothiocyanate group. The rate of this reaction is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with pH. The formation of the dithiocarbamate is a reversible process, and the stability of the adduct can be influenced by the surrounding microenvironment.

While specific kinetic data for this compound is limited in the available literature, studies on structurally similar isothiocyanates, such as phenethyl isothiocyanate (PEITC), provide insights into the reactivity with thiols. For instance, the reaction of PEITC with N-acetylcysteine (NAC), a cysteine analogue, has been characterized, demonstrating the formation of a PEITC-NAC conjugate.

Table 1: Illustrative Kinetic Data for the Reaction of Phenethyl Isothiocyanate (PEITC) with N-Acetylcysteine (NAC)

| Parameter | Value | Conditions |

| Reactant 1 | Phenethyl Isothiocyanate (PEITC) | In vitro |

| Reactant 2 | N-Acetylcysteine (NAC) | In vitro |

| Product | PEITC-NAC conjugate | - |

| Note | This data is for a structurally related compound and is intended to be illustrative of the reactivity of the isothiocyanate group with thiols. Specific kinetic parameters for this compound may vary. |

Primary and secondary amines are also potent nucleophiles that react with this compound to form thiourea derivatives. This reaction is fundamental to the synthesis of a wide array of organic compounds and is also a significant pathway for the interaction of isothiocyanates with biological molecules.

The mechanism involves the nucleophilic attack of the lone pair of electrons on the amine nitrogen at the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes proton transfer to yield the stable thiourea product. The reaction is generally efficient and proceeds under mild conditions. This compound has been utilized in the synthesis of various heterocyclic systems through its reaction with different amine-containing nucleophiles, such as benzoyl hydrazine (B178648) and phenyl hydrazine, leading to the formation of thiosemicarbazide (B42300) and subsequently triazoline-5-thione derivatives researchgate.net.

The kinetics of the aminolysis of isothiocyanates can be complex and may involve a second molecule of the amine acting as a catalyst in the proton transfer step. While specific kinetic studies on this compound are not extensively documented, the general mechanism is well-established for a range of isothiocyanates.

Table 2: General Reactivity of this compound with Amines

| Nucleophile | Product Type |

| Primary Amines (R-NH₂) | N,N'-disubstituted thioureas |

| Secondary Amines (R₂NH) | N,N,N'-trisubstituted thioureas |

| Hydrazines (R-NHNH₂) | Thiosemicarbazides |

Reaction Kinetics and Thermodynamics

Detailed quantitative data on the reaction kinetics and thermodynamics of this compound are not widely available in the scientific literature. However, the principles governing these aspects can be inferred from studies on related isothiocyanates.

The rates of reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally react faster. For thiol reactivity, the rate is dependent on the extent of thiolate formation, which is governed by the pKa of the thiol and the pH of the medium. For amine reactivity, the nucleophilicity of the amine is a key determinant.

Thermodynamically, the formation of dithiocarbamates and thioureas from isothiocyanates is generally a favorable process, driven by the formation of stable carbon-sulfur and carbon-nitrogen bonds. The reversibility of the dithiocarbamate formation is an important thermodynamic consideration, as the position of the equilibrium will depend on the relative stabilities of the reactants and products.

Computational studies on the reaction of isothiocyanates with nucleophiles can provide valuable insights into the reaction mechanisms, transition state structures, and energy profiles, helping to rationalize the observed reactivity and selectivity.

Structure Activity Relationships Sar

Influence of Structural Modifications on In Vitro Bioactivity

The bioactivity of isothiocyanates is highly dependent on their molecular architecture. Research into a variety of structurally diverse synthetic isothiocyanates—including amino acid ester derivatives, bis-isothiocyanates, and analogs of benzyl (B1604629) isothiocyanate—has revealed significant differences in their biological effects, such as antiproliferative activity and the inhibition of tubulin polymerization. mdpi.comnih.gov For instance, while some compounds show negligible activity, others demonstrate potent inhibition of tubulin polymerization, a key mechanism in cell division. mdpi.comnih.gov

Studies have shown that even minor structural changes can lead to substantial shifts in bioactivity. For example, the conversion of isothiocyanates (ITCs) to their corresponding isoselenocyanates (ISCs) by replacing the sulfur atom with a selenium atom results in compounds that are generally more potent inducers of apoptosis and more effective at inhibiting cancer cell growth. nih.govnih.gov Thiol conjugates of isothiocyanates, such as those with N-acetyl-L-cysteine (NAC), have also been investigated. These conjugates retain biological activity, and their potency is related to the parent isothiocyanate, suggesting they may act via a common active species. researchgate.net The inhibitory activity of these conjugates, combined with an expectation of low toxicity, makes them a promising area of research. researchgate.net

Arylalkyl versus Alkyl Isothiocyanate Potency Comparisons

A key question in the SAR of isothiocyanates is the necessity of the aryl group for bioactivity. Comparative studies have demonstrated that the phenyl moiety, characteristic of arylalkyl isothiocyanates, is not an absolute requirement for potent biological activity. aacrjournals.org In studies comparing the inhibitory effects of various isothiocyanates on lung tumorigenesis, certain alkyl isothiocyanates have been found to be highly effective. aacrjournals.org

For example, 1-dodecyl isothiocyanate, a long-chain alkyl isothiocyanate, was found to be a very potent inhibitor, capable of reducing tumor multiplicity to background levels at a 1 µmol dose. aacrjournals.org Furthermore, branched alkyl isothiocyanates can show enhanced potency; 2-hexyl isothiocyanate was observed to be a more potent inhibitor than its straight-chain isomer, 1-hexyl isothiocyanate. aacrjournals.org These findings establish that alkyl isothiocyanates can be as potent, or even more potent, than their arylalkyl counterparts, broadening the scope for designing effective isothiocyanate-based bioactive compounds. aacrjournals.org

Table 1: Comparison of Tumor Inhibition by Arylalkyl and Alkyl Isothiocyanates This table compares the inhibitory effect of different isothiocyanates on NNK-induced lung tumor multiplicity in A/J mice.

| Compound | Class | Dose (µmol) | Tumor Multiplicity (% of Control) |

| Phenethyl isothiocyanate (PEITC) | Arylalkyl | 5 | ~40% |

| 1-Hexyl isothiocyanate (HITC) | Alkyl | 5 | ~30% |

| 2-Hexyl isothiocyanate (2HITC) | Alkyl (Branched) | 5 | <20% |

| 1-Dodecyl isothiocyanate (DDITC) | Alkyl | 1 | ~10% |

Data sourced from studies on lung tumorigenesis in A/J mice. aacrjournals.org

Role of Phenyl Substitution

While the phenyl group itself is not essential for activity, its substitution can significantly modulate the bioactivity of arylalkyl isothiocyanates. aacrjournals.org Studies on benzyl isothiocyanate analogs have shown that adding substituents to the phenyl ring can either enhance or diminish activity. For instance, the introduction of two methoxy (B1213986) groups to the phenyl ring of benzyl isothiocyanate to create 3,4-dimethoxybenzyl isothiocyanate resulted in a highly active agent with potent tubulin polymerization inhibition properties. nih.gov Conversely, a single p-methoxy substitution on phenyl isothiocyanate rendered the compound negligibly active. mdpi.com

Effect of Alkyl Chain Length

One of the most consistent findings in the SAR of arylalkyl isothiocyanates is the profound influence of the alkyl chain length that links the phenyl ring to the isothiocyanate group. An increase in the number of carbon atoms in this chain generally correlates with increased inhibitory potency against the metabolic activation of carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govoup.com

For example, 6-phenylhexyl isothiocyanate (PHITC), with a six-carbon chain, is a significantly more potent inhibitor of NNK-induced lung tumorigenesis than phenethyl isothiocyanate (PEITC), which has a two-carbon chain. nih.gov In vitro studies measuring the inhibition of NNK metabolism provide quantitative support for this trend. 4-Phenylbutyl isothiocyanate (PBITC) and PHITC consistently show lower IC50 values (indicating higher potency) than PEITC and benzyl isothiocyanate (BITC). nih.govoup.com PHITC was found to be a particularly potent competitive inhibitor of NNK oxidation in mouse lung microsomes, with Ki values in the nanomolar range. nih.gov This relationship underscores the importance of the spacer length in optimizing the molecule's ability to interact with and inhibit target enzymes. researchgate.netnih.gov

Table 2: Effect of Alkyl Chain Length on Inhibitory Potency of Arylalkyl Isothiocyanates This table shows the concentration of isothiocyanate required to inhibit the formation of NNK metabolites by 50% (IC50) in rat lung microsomes.

| Compound | Alkyl Chain Length (n in Ph-(CH₂)n-NCS) | IC50 (nM) for Keto Aldehyde Formation | IC50 (nM) for Keto Alcohol Formation |

| Benzyl isothiocyanate (BITC) | 1 | ~900 | ~1400 |

| Phenethyl isothiocyanate (PEITC) | 2 | ~250 | ~300 |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | ~80 | ~90 |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | ~50 | ~60 |

Data derived from in vitro inhibition studies of NNK oxidation. oup.com

In Vitro Cellular and Molecular Mechanistic Studies

Modulation of Cellular Signaling Pathways

NF-κB Pathway Modulation

There is currently no available scientific literature detailing the modulation of the NF-κB pathway by Phenylacetyl isothiocyanate.

Akt Pathway Inactivation/Modulation

There is currently no available scientific literature detailing the inactivation or modulation of the Akt pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

There is currently no available scientific literature detailing the modulation of the MAPK pathway by this compound.

There is currently no available scientific literature detailing the activation of the JNK pathway by this compound.

There is currently no available scientific literature detailing the inhibition of the ERK pathway by this compound.

There is currently no available scientific literature detailing the modulation of the p38 pathway by this compound.

Enzyme Modulation and Inhibition (In Vitro)

Research into the direct enzymatic inhibition of Cyclooxygenase-1 (COX-1) by this compound is not extensively documented in the reviewed literature. However, studies have shown that PEITC can modulate the expression of Cyclooxygenase-2 (COX-2), an enzyme isoform inducible during inflammatory processes. In human colon cancer HT29 cells, PEITC treatment was found to suppress the expression of COX-2, which contributed to the inhibition of cell proliferation. nih.gov This suggests that part of the anti-inflammatory and anti-proliferative effects of PEITC may be mediated through the downregulation of COX-2 expression rather than direct competitive inhibition of the enzyme's active site.

Based on the available scientific literature, there is no direct evidence to suggest that this compound functions as an inhibitor of the bacterial enzymes DNA Gyrase and Topoisomerase IV. While some isothiocyanates have demonstrated general antibacterial properties, and other compounds with similar antibacterial profiles are known inhibitors of these topoisomerases, a direct inhibitory link has not been established for PEITC itself. umanitoba.canih.govumanitoba.ca One study noted that a synthetic, more potent analog of PEITC acts synergistically with known topoisomerase inhibitors, but did not indicate that PEITC or its analog directly inhibits these enzymes. nih.gov

This compound has been identified as a significant inhibitor and inactivator of various human cytochrome P450 (CYP) isoforms. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many clinically used drugs. In vitro studies using microsomes from baculovirus-infected insect cells expressing specific human CYP isoforms have elucidated the nature and potency of this inhibition.

PEITC acts as a competitive inhibitor for some isoforms and a noncompetitive or mixed-type inhibitor for others. Furthermore, it has been shown to be a mechanism-based inactivator for CYP2E1. nih.gov The potent inhibition of these drug-metabolizing enzymes suggests that PEITC could affect the pharmacokinetics of drugs that are substrates for these specific CYP isoforms. nih.gov

Detailed in vitro studies have characterized the specific inhibitory effects of this compound on several key CYP isoforms. The findings demonstrate a broad range of interactions, from strong competitive inhibition to mechanism-based inactivation. nih.gov

For CYP1A2 and CYP2A6 , PEITC acts as a competitive inhibitor. nih.gov The inhibition of CYP2B6 is particularly strong and occurs via a noncompetitive mechanism. nih.govCYP2C9 , CYP2C19 , CYP2D6 , and CYP2E1 are also noncompetitively inhibited by PEITC. nih.gov The interaction with CYP3A4 is more complex, exhibiting a mixed-type of competitive and noncompetitive inhibition. nih.gov

Notably, PEITC is a mechanism-based inactivator of CYP2E1 , with a k(inact) value of 0.339 min⁻¹ and a K(i) of 9.98 µM. In contrast, CYP1A2 , CYP2A6 , CYP2B6 , CYP2D6 , and CYP3A4 were not found to be inactivated by PEITC under the same experimental conditions. nih.gov

Below is a data table summarizing the inhibitory effects of this compound on various CYP450 isoforms.

| CYP Isoform | Type of Inhibition | Inhibition Constant (Kᵢ) |

| CYP1A2 | Competitive | 4.5 ± 1.0 µM |

| CYP2A6 | Competitive | 18.2 ± 2.5 µM |

| CYP2B6 | Noncompetitive | 1.5 ± 0.0 µM |

| CYP2C9 | Noncompetitive | 6.5 ± 0.9 µM |

| CYP2C19 | Noncompetitive | 12.0 ± 3.2 µM |

| CYP2D6 | Noncompetitive | 28.4 ± 7.9 µM |

| CYP2E1 | Noncompetitive | 21.5 ± 3.4 µM |

| CYP3A4 | Mixed (Competitive/Noncompetitive) | 34.0 ± 6.5 µM / 63.8 ± 12.5 µM |

Data sourced from in vitro studies using microsomes from baculovirus-infected insect cells expressing specific human CYP isoforms. nih.gov

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

Isothiocyanates, including PEITC, have demonstrated the ability to inhibit the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a process integral to tumor invasion and metastasis.

In vitro studies on rat astrocytes have shown that PEITC is an effective inhibitor of MMP-9. nih.gov Furthermore, research indicates that isothiocyanates can inhibit the expression of both MMP-2 and MMP-9. nih.gov This inhibitory action on MMPs is linked to the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly through the inhibition of extracellular-regulated protein kinase (ERK) activity. nih.gov By downregulating the expression and activity of these key enzymes, PEITC can interfere with the invasive potential of cancer cells.

Glutathione (B108866) S-Transferase (GST) Modulation

The metabolic fate and efficacy of PEITC are closely linked to Glutathione S-Transferases (GSTs). GSTs are phase II detoxification enzymes that catalyze the conjugation of PEITC with glutathione (GSH). nih.gov This process is the primary route of PEITC metabolism. nih.gov

Different GST isoforms exhibit varying efficiencies in this conjugation reaction, with the pi class GST (hGSTP1) being significantly more effective than the alpha class (hGSTA1). nih.gov Interestingly, PEITC can also act as an inhibitor of GST activity. It has been shown to form covalent adducts with cysteine residues on GST enzymes, leading to irreversible inhibition. nih.gov This self-suppression of its own metabolism can potentiate its cytotoxic effects. nih.gov

Furthermore, the antitumor effect of PEITC can be enhanced by suppressing GST activity. nih.gov Studies in cholangiocarcinoma cells have shown that inhibiting GSTs potentiates the cytotoxic impact of PEITC. nih.gov This is because the sensitivity of cancer cells to PEITC is associated with their GST activity. nih.gov PEITC treatment itself can also lead to a rapid depletion of cellular and mitochondrial GSH, contributing to increased oxidative stress within cancer cells. nih.govnorthumbria.ac.uk

Dehydrogenase Reductase-1 and Aminopeptidase Inhibition

Currently, there is no direct scientific literature available detailing the specific inhibitory effects of this compound on Dehydrogenase Reductase-1 (likely referring to members of the aldo-keto reductase superfamily) or Aminopeptidases.

Cellular Effects in Cell Culture Models (In Vitro)

Cell Proliferation Inhibition

PEITC consistently demonstrates a potent ability to inhibit the proliferation of various human cancer cell lines in a dose-dependent manner. nih.govresearchgate.net This anti-proliferative effect has been documented across a range of cancers, including breast, prostate, and cervical cancer. nih.govmdpi.comnih.gov

The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of PEITC required to inhibit cell growth by 50%. For instance, in MCF7 breast cancer cells, the IC50 has been reported to be 1.6 µM, while in MDA-MB-231 breast cancer cells, it is 2.6 µM. nih.gov

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF7 | Breast | 1.6 |

| H3396 | Breast | 2.3 |

| MDA-MB-231 | Breast | 2.6 nih.gov, 7.2 mdpi.com |

| SK-BR-3 | Breast | 1.0 |

| T47D | Breast | 9.2 |

| BT549 | Breast | 11.9 |

| ZR-75-1 | Breast | 40.4 |

Cell Cycle Arrest (e.g., G2/M, S phase)

A key mechanism behind PEITC's anti-proliferative activity is its ability to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle. mdpi.comnih.gov

Treatment with PEITC leads to a significant accumulation of cells in the G2/M phase, coupled with a corresponding decrease in the percentage of cells in the G0/G1 and S phases. mdpi.com In human prostate cancer cells (DU145 and PC-3), PEITC treatment resulted in a significant increase in the G2/M population. nih.gov This G2/M arrest has also been observed in breast cancer and high-grade serous ovarian cancer cells. mdpi.comfrontiersin.org For example, in LNCaP human prostate cancer cells, treatment with 5 µM PEITC caused the percentage of cells in the S phase to decrease from 46% to 25% after 48 hours. researchgate.net The molecular basis for this arrest is linked to the downregulation of key regulatory proteins such as Cdk1 and cyclin B1. researchgate.net

Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Prostate Cancer Cells

| Treatment | G0-G1 Phase (%) | S Phase (%) | G2-M Phase (%) |

|---|---|---|---|

| Control | 65.4 ± 3.4 | 14.2 ± 1.5 | 20.4 ± 1.9 |

| PEITC (10 µM) | 41.2 ± 3.2 | 12.3 ± 1.1 | 46.5 ± 2.1 |

| PEITC (20 µM) | 38.5 ± 2.5 | 10.2 ± 0.8 | 51.3 ± 1.7 |

Data adapted from a study on human prostate cancer cells. nih.gov

Apoptosis Induction

PEITC is a potent inducer of apoptosis, or programmed cell death, in a multitude of cancer cell lines. nih.gov This is a critical component of its anticancer activity. The induction of apoptosis is confirmed by classic hallmarks such as caspase activation, phosphatidylserine (B164497) exposure on the outer cell membrane, chromatin condensation, and nuclear fragmentation. frontiersin.orgnih.gov

The molecular mechanisms driving PEITC-induced apoptosis are multifaceted:

Regulation of Bcl-2 Family Proteins: PEITC modulates the expression of key apoptosis-regulating proteins. It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax. mdpi.com

Caspase Activation: A central feature of apoptosis is the activation of a cascade of enzymes called caspases. PEITC treatment leads to the significant, dose-dependent activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3). mdpi.comfrontiersin.org

Mitochondrial Pathway: PEITC can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This involves promoting the release of cytochrome c from the mitochondria into the cytosol. mdpi.com

Reactive Oxygen Species (ROS) Generation: The compound induces a dose-dependent increase in intracellular reactive oxygen species (ROS). frontiersin.org This elevation of ROS contributes to the disruption of mitochondria and subsequent caspase activation, playing a crucial role in initiating the apoptotic process. frontiersin.org

DNA Fragmentation: PEITC treatment leads to DNA fragmentation, a characteristic feature of late-stage apoptosis. mdpi.com

This induction of apoptosis has been observed in Jurkat T-lymphoma cells (even those overexpressing anti-apoptotic proteins like Bcl-XL), cervical cancer cells, and breast cancer cells. mdpi.comfrontiersin.orgnih.gov

Caspase Activation (Caspase-3, -8, -9)

This compound (PEITC) has been shown to induce apoptosis through the activation of caspases, which are key proteases in the apoptotic pathway. nih.gov In cervical cancer cells, treatment with PEITC resulted in a significant, concentration-dependent increase in the activities of caspase-3, caspase-8, and caspase-9. nih.govfrontiersin.org Specifically, in CaSki cervical cancer cells, PEITC administration led to increased caspase-3 activity by 62.53%, 81.89%, and 112.06% at concentrations of 20, 25, and 30 µM, respectively, compared to untreated controls. nih.govfrontiersin.org Similarly, substantial dose-dependent increases in the activities of the initiator caspases, caspase-8 and caspase-9, were observed at the same concentrations. nih.govfrontiersin.org

The involvement of these caspases is crucial for the execution of apoptosis. frontiersin.org Caspase-8 is a key initiator of the extrinsic apoptotic pathway, while caspase-9 is the principal initiator of the intrinsic, or mitochondrial, pathway. nih.gov Both pathways converge on the activation of executioner caspases like caspase-3. nih.gov Further studies in hepatocellular carcinoma Huh7.5.1 cells also confirmed that PEITC treatment significantly increased Caspase-3 activity in a dose-dependent manner, supporting its role in inducing mitochondrial-related apoptosis. peerj.com In cholangiocarcinoma cells, the activation of caspase-9 and -3 was observed following the release of cytochrome c from the mitochondria. nih.gov The induction of apoptosis by PEITC through a caspase-3-dependent mechanism has also been reported in HeLa cells. nih.gov

| PEITC Concentration (µM) | Increase in Caspase-3 Activity (%) | Increase in Caspase-8 Activity | Increase in Caspase-9 Activity |

|---|---|---|---|

| 20 | 62.53 | Dose-dependent increment observed | Dose-dependent increment observed |

| 25 | 81.89 | Dose-dependent increment observed | Dose-dependent increment observed |

| 30 | 112.06 | Dose-dependent increment observed | Dose-dependent increment observed |

PARP Cleavage/Degradation

The activation of executioner caspases by this compound leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.gov In HeLa cells, treatment with apoptosis-inducing concentrations of PEITC stimulated the proteolytic cleavage of PARP. nih.gov This event was observed to follow the activation of caspase activity and occur before the final stage of apoptosis, DNA fragmentation. nih.gov Similarly, in human breast cancer MCF-7 cells, PEITC-induced apoptosis involved the cleavage of PARP, an effect that could be reversed by a caspase inhibitor. nih.gov

In studies exploring synergistic effects, the combination of PEITC and PARP inhibitors in high-grade serous ovarian cancer cells led to a substantial increase in apoptosis, which was evidenced by western blot analysis showing increased signals of cleaved PARP. nih.gov

Mcl-1 Downregulation

This compound has been found to modulate the expression of anti-apoptotic proteins, such as myeloid cell leukemia 1 (Mcl-1). In non-small cell lung cancer (NSCLC) cells, the degradation of Mcl-1 by PEITC treatment was identified as a key factor in sensitizing the cells to the epidermal growth factor receptor inhibitor, Gefitinib. nih.gov The mechanism for this downregulation was shown to be post-transcriptional, involving the protein kinase RNA-like endoplasmic reticulum kinase (PERK)-eukaryotic translation initiation factor 2α-CHOP-Noxa pathway, which is related to endoplasmic reticulum stress. nih.gov Furthermore, in biliary tract cancer cells, PEITC was shown to enhance the efficacy of cisplatin (B142131) by promoting the degradation of Mcl-1. researchgate.net

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Production

A significant mechanism of this compound's action involves the modulation of cellular redox balance, leading to increased oxidative stress and the production of reactive oxygen species (ROS). nih.govnih.gov In human prostate cancer cells, PEITC-induced cell death is initiated by ROS production, which results from the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), specifically at complex III of the electron transport chain. nih.gov This leads to ATP depletion and subsequent apoptosis. nih.gov

Studies in cervical cancer cells have consistently shown that PEITC treatment increases the production of intracellular ROS in a dose-dependent manner. frontiersin.orgnih.gov This includes the generation of peroxynitrite in the mitochondria. frontiersin.org The pro-oxidant role of PEITC has also been observed in cancer stem cells (CSCs), where it promotes oxidative stress, leading to apoptosis. nih.gov In malignant melanoma cells, PEITC has been shown to induce lipid and protein oxidation, which are markers of increased ROS generation. mdpi.com Research on cholangiocarcinoma cells suggests that the disruption of the glutathione (GSH) redox system may be a critical initial step that leads to mitochondrial injury and cell death, rather than superoxide (B77818) formation alone. nih.gov

Angiogenesis Inhibition (In Vitro and Ex Vivo Models)

This compound demonstrates significant anti-angiogenic properties in both in vitro and ex vivo models. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov In vitro studies using human umbilical vein endothelial cells (HUVEC) have shown that PEITC treatment decreases cell survival in a concentration- and time-dependent manner. nih.gov Furthermore, it significantly inhibits key angiogenic processes such as the formation of capillary-like tube structures and endothelial cell migration and invasion at pharmacologically relevant concentrations. nih.govnih.gov The anti-angiogenic potential of PEITC was also confirmed in an ex vivo chicken egg chorioallantoic membrane (CAM) assay. nih.gov

Suppression of Vascular Endothelial Growth Factor (VEGF) Secretion

A key mechanism underlying the anti-angiogenic effect of this compound is its ability to suppress the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic signal protein. nih.gov The inhibition of angiogenic features in HUVECs by PEITC was associated with a marked suppression of VEGF secretion. nih.gov In studies using various human cancer cell lines, including glioma, prostate, colon, liver, and breast cancer cells, PEITC treatment significantly reduced the secretion of VEGF that was induced by hypoxic conditions. nih.gov This suppression of VEGF is linked to PEITC's ability to inhibit the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates VEGF expression. nih.gov

Downregulation of VEGF Receptor 2

Based on a comprehensive search for scientific literature, there is currently insufficient available data specifically on This compound to address the detailed topics requested in the provided outline. The existing research on isothiocyanates largely focuses on related compounds such as Phenethyl isothiocyanate (PEITC), Phenyl isothiocyanate (PITC), and Phenylhexyl isothiocyanate (PHI).

Therefore, it is not possible to generate a scientifically accurate article on the in vitro cellular and molecular mechanistic studies and epigenetic regulation of This compound as specified. Information regarding the inhibition of endothelial cell migration, modulation of EGF and G-CSF secretion, effects on cell migration and invasion, histone deacetylase inhibition, or microRNA expression alteration is not available for this specific compound in the public domain of scientific research accessible for this report.

To maintain scientific accuracy and adhere to the strict constraints of the request, no content can be produced for the outlined sections. Providing information on other isothiocyanates would be inaccurate and fall outside the specified scope.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in determining the molecular structure and bonding of Phenylacetyl isothiocyanate. Each technique offers unique insights into the compound's atomic and molecular framework.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. A key diagnostic feature for isothiocyanates is the strong and sharp absorption band associated with the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group, which typically appears in the region of 2000–2200 cm⁻¹. chemicalpapers.com Additional characteristic bands would include those for the carbonyl (C=O) group of the acetyl moiety and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

While specific experimental IR data for this compound is not widely available in the public domain, the expected absorption regions based on its structure are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Isothiocyanate (–N=C=S) | Asymmetric Stretch | 2000 - 2200 |

| Carbonyl (C=O) | Stretch | 1680 - 1750 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The protons of the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.0–8.0 ppm). The methylene (B1212753) (–CH₂–) protons adjacent to the carbonyl group would be expected to resonate in a distinct region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The isothiocyanate carbon (–N=C=S) is a key resonance, though its signal can sometimes be broad. nii.ac.jp Other significant signals would include the carbonyl carbon, the methylene carbon, and the distinct carbons of the phenyl ring.

Detailed experimental ¹H and ¹³C NMR data for this compound are not readily found in published literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can offer further structural information by revealing stable fragments formed upon ionization.

Specific experimental mass spectrometry data for this compound is not widely available.

X-ray Absorption Near-Edge Spectroscopy (XANES)

X-ray Absorption Near-Edge Spectroscopy (XANES) is a specialized technique that provides information about the electronic state and local coordination environment of a specific element. A XANES study of this compound could, for example, probe the nitrogen or sulfur K-edge to yield insights into the bonding and electronic structure of the isothiocyanate group. However, there are no specific XANES studies on this compound reported in the available scientific literature.

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict a variety of properties for this compound, including its optimized geometry, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. Furthermore, DFT can be used to explore its chemical reactivity by calculating molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps. While DFT has been extensively used to study various isothiocyanates, specific computational studies focused solely on this compound are not prevalent in the literature. epa.gov

Geometry Optimization

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like DFT (e.g., using the B3LYP functional) and ab initio calculations (e.g., MP2) are used to achieve a precise structural model. umanitoba.ca The optimized geometry is crucial for accurately predicting other properties, such as vibrational frequencies and electronic transitions. researchgate.net

A primary output of quantum chemical calculations is the total electronic energy of the molecule in its optimized geometry. This value represents the sum of the kinetic energy of the electrons, the potential energy of electron-nuclear attraction, and the potential energy of electron-electron and nuclear-nuclear repulsion. While the absolute total energy is method-dependent, differences in total energy between various states (e.g., conformers, reactants, products) are chemically significant and can be used to predict thermodynamic properties like reaction enthalpies.

Once the geometry is optimized, a range of ground-state properties can be calculated to describe the molecule's physical and chemical characteristics. These include:

Atomic Charges: Provides insight into the charge distribution across the molecule, helping to identify electrophilic and nucleophilic centers. The carbon atom of the isothiocyanate group (-N=C=S) is a notable electrophilic site.

Bond Orders: Describes the nature of the chemical bonds (single, double, triple). researchgate.net

These calculated properties are invaluable for predicting how this compound will interact with solvents, reagents, and biological macromolecules.

A critical step in computational chemistry is the validation of theoretical models against experimental data. For this compound, this often involves comparing calculated vibrational spectra (Infrared and Raman) with those obtained experimentally. cuny.edu

DFT calculations can predict the vibrational frequencies and intensities corresponding to the normal modes of the molecule. arxiv.org The characteristic asymmetric stretching of the -N=C=S group, typically appearing as a strong band in the 2000-2200 cm⁻¹ region of the IR spectrum, is a key feature for comparison. nih.gov Discrepancies between calculated and experimental frequencies are common due to factors like anharmonicity and the limitations of the theoretical model; thus, calculated frequencies are often scaled to improve agreement with experimental results. cuny.edu This corroboration provides confidence in the accuracy of the computed molecular structure and properties. umanitoba.ca

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations can be used to:

Explore its conformational flexibility in different environments, such as in aqueous solution or within the binding site of a protein.

Analyze its interactions with solvent molecules, providing a detailed view of the solvation shell.

Simulate the dynamic process of binding to a biological target, revealing the pathways and energetic changes involved in forming a stable complex. nih.gov

These simulations provide a bridge between the static optimized structure and the dynamic reality of the molecule in a biological system, which is crucial for understanding its mechanism of action. mdpi.comnih.gov

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is instrumental in identifying potential biological targets and elucidating the molecular basis of the ligand's activity. nih.gov

Isothiocyanates, including those with a phenyl group, are known to exhibit anticancer activity by interacting with various protein targets. nih.govfrontiersin.orgmdpi.com Docking studies have been employed to investigate the binding of isothiocyanate derivatives to targets such as:

Tubulin: Where binding can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com

Cyclooxygenase (COX) enzymes: Inhibition of which is relevant to anti-inflammatory and anticancer effects. nih.gov

B-cell lymphoma 2 (Bcl-2) family proteins: Key regulators of apoptosis, representing a promising target for cancer therapy. mdpi.com

The docking process involves placing the ligand in the binding site of the receptor and scoring the different poses based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions). mdpi.com The results provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed 3D model of the ligand-receptor complex. This model can reveal key amino acid residues involved in the interaction, guiding the design of more potent analogues. mdpi.com

Table 2: Representative Molecular Docking Results for Isothiocyanates with Anticancer Protein Targets This table summarizes typical findings from docking studies on various isothiocyanates to illustrate the application of this method.

| Ligand Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phenyl Isothiocyanate Derivatives | Tubulin | -5.0 to -7.5 | Cys, Lys, Ser |

| Aromatic Isothiocyanates | COX-2 (e.g., 5IKR) | -7.0 to -8.5 | Arg, Tyr, Ser |

| Amino Acid-derived Isothiocyanates | Bcl-2 family (e.g., 2W3L) | -6.0 to -8.0 | Arg, Gly, Tyr |

Quantum-Chemical Investigations

For instance, quantum chemical calculations at the B3LYP/6-311G(d,p) level have been utilized to evaluate the properties of compounds synthesized from this compound. mdpi.com These investigations are instrumental in explaining the reactivity and electronic transitions within the synthesized molecules. However, the foundational quantum-chemical data for this compound, which would be essential for a comparative analysis, is not provided in these studies. A comprehensive quantum-chemical investigation of this compound would provide valuable data on its optimized geometry, vibrational frequencies, charge distribution, and frontier molecular orbitals, which are fundamental to understanding its reactivity as a synthetic building block.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating, identifying, and quantifying chemical compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully employed in the analysis of phenylacetyl isothiocyanate and related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of isothiocyanates. It offers excellent resolution and sensitivity, making it suitable for a variety of sample types. The versatility of HPLC is further enhanced by coupling it with different types of detectors, each providing unique advantages for the analysis of this compound.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of isothiocyanates like phenethyl isothiocyanate in complex biological matrices such as human plasma. nih.govresearchgate.net This technique combines the separation power of HPLC with the mass-analyzing capabilities of MS/MS, allowing for confident identification and quantification even at low concentrations.

In one such method developed for phenethyl isothiocyanate, atmospheric-pressure chemical ionization (APCI) was found to be more suitable for ionization than electrospray ionization (ESI). nih.govresearchgate.net To minimize degradation of the analyte during sample preparation, a combination of low temperature and acidification was applied. nih.govresearchgate.net A simple protein precipitation with acetonitrile (B52724) is often used for plasma sample preparation. nih.govresearchgate.net

| Parameter | Value |

| Column | C18 (50 × 2.1 mm, 5 µm) |

| Mobile Phase | 85% methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | APCI |

| Linearity Range | 5.00-250 ng/mL |

This table summarizes the typical LC-MS/MS conditions for the analysis of phenethyl isothiocyanate in human plasma. nih.govresearchgate.net

HPLC coupled with a diode array detector (HPLC-DAD) is another powerful technique for the analysis of isothiocyanates. nih.govmostwiedzy.plnih.gov The DAD detector can acquire absorbance spectra across a range of wavelengths simultaneously, which aids in the identification and purity assessment of the analytes. shimadzu.com

A method was developed for the simultaneous determination of nine common natural isothiocyanates in various plant samples. mostwiedzy.plnih.gov This method involves solid-phase extraction (SPE) for isolation and purification, followed by derivatization with N-acetyl-L-cysteine (NAC). mostwiedzy.plnih.gov The resulting dithiocarbamates are then analyzed by HPLC-DAD-MS. The method demonstrated good linearity with correlation coefficients (R²) ≥ 0.991 and limits of detection below 4.9 nmol/mL. mostwiedzy.plnih.gov

| Parameter | Value |

| Column | Kinetex PFP 100A (150 mm × 4.6 mm, 5 µm) |

| Solvents | A: 0.1% (v/v) formic acid in water, B: 0.1% (v/v) formic acid in acetonitrile |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 272 nm |

This table outlines the HPLC-DAD conditions for the analysis of isothiocyanate-NAC derivatives. mostwiedzy.pl

HPLC systems are frequently equipped with Ultraviolet (UV) or Photodiode Array (PDA) detectors for the analysis of isothiocyanates. nih.govnih.govresearchgate.net A PDA detector, also known as a diode array detector (DAD), measures the entire UV-visible spectrum at once, providing more comprehensive data than a standard UV detector which measures at one or two specific wavelengths. shimadzu.com This capability is useful for distinguishing between different classes of compounds based on their spectral profiles. shimadzu.com For instance, a reverse-phase UHPLC-PDA method was developed for the simultaneous quantification of five natural isothiocyanates at an elevated temperature of 60°C. nih.govresearchgate.net

Pre-column derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes. Phenyl isothiocyanate (PITC) itself is a widely used reagent for the pre-column derivatization of amino acids. nih.govnih.govcreative-proteomics.comspringernature.comfinechem-mirea.ru This reaction forms phenylthiocarbamyl (PTC) amino acids, which can be readily separated by reversed-phase HPLC and detected by UV absorbance, typically at 254 nm. nih.govspringernature.comresearchgate.net The derivatization process is relatively rapid, proceeding smoothly at room temperature. nih.gov

The PITC derivatization method has been applied to a wide variety of complex food matrices and for the analysis of amino acids in drugs. nih.govfinechem-mirea.ru While effective, the sample preparation with PITC can be intricate, sometimes requiring evaporation steps to remove interfering substances. creative-proteomics.com

| Reagent | Analyte | Derivative | Detection |

| Phenyl isothiocyanate (PITC) | Amino Acids | Phenylthiocarbamyl (PTC) amino acids | UV (254 nm) |

| N-acetyl-L-cysteine (NAC) | Isothiocyanates | Dithiocarbamates | DAD (272 nm) |

This table compares different pre-column derivatization strategies used in HPLC analysis.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like isothiocyanates. mdpi.commdpi.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification and quantification of these compounds in various samples, including plant tissues. mdpi.comresearchgate.net

For instance, GC-MS has been used to determine the concentrations of phenethyl isothiocyanate and other GLS hydrolysis products in broccoli tissues. mdpi.com Dichloromethane is a common solvent used for the extraction of isothiocyanates from plant materials for GC analysis. mdpi.com While HPLC is more commonly used for isothiocyanate analysis, GC offers an alternative for volatile analytes. mdpi.commdpi.com

Gas Chromatography (GC)

GC Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like isothiocyanates. nih.gov The method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For the analysis of isothiocyanates, sample preparation typically involves extraction from the matrix using a nonpolar solvent such as dichloromethane. mdpi.com The extract is then concentrated and dissolved in a suitable solvent for injection into the GC-MS system. mdpi.com

A critical parameter in the GC-MS analysis of isothiocyanates is the temperature program. Isothiocyanates can be thermolabile, and higher initial temperatures in the GC oven can lead to their degradation into other compounds. mdpi.commdpi.com Therefore, methods often employ a low initial oven temperature (e.g., 35°C) and a splitless injection mode to ensure the integrity of the analyte. mdpi.com The temperature is then gradually increased to elute the compound from the capillary column (e.g., a Restek Rtx-5MS) into the mass spectrometer. mdpi.com The mass spectrometer, operating in electron ionization (EI) mode, fragments the analyte molecules, producing a unique mass spectrum that allows for definitive identification and quantification. mdpi.com

Capillary Electrophoresis (CZE) with Online Detection

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as minimal sample and reagent consumption and is well-suited for analyzing complex matrices. nih.govmdpi.com When coupled with online detection methods like mass spectrometry (CZE-MS) or UV-Vis spectroscopy (CZE-UV), it becomes a potent tool for the analysis of a wide range of compounds. mdpi.comdiva-portal.org

In a typical CZE-MS setup for a compound like this compound, a fused silica (B1680970) capillary is used for separation. mdpi.com The choice of the background electrolyte (BGE) is crucial for optimizing separation. For instance, a basic BGE like ammonium (B1175870) hydroxide (B78521) can be used for compounds that are analyzed in negative ionization mode. mdpi.com The sample is injected into the capillary, and a high voltage is applied, causing the analytes to migrate at different velocities towards the detector. The separated components are then introduced into the mass spectrometer via an electrospray ionization (ESI) interface, which allows for their sensitive detection and structural elucidation. nih.gov

Derivatization Strategies for Enhanced Detection and Stability

Isothiocyanates can be highly reactive and sometimes lack strong chromophores, which can complicate their analysis, particularly by HPLC-UV. Derivatization is a common strategy to improve their stability and detectability.

Ammonia (B1221849) Derivatization to Thiourea (B124793) Analogues

A widely used derivatization strategy for isothiocyanates involves their reaction with ammonia to form the corresponding thiourea analogues. nih.govnih.gov In the case of this compound, this reaction would yield N-phenylacetylthiourea. This conversion is advantageous for several reasons. The resulting thiourea derivative is generally more stable than the parent isothiocyanate, reducing the risk of degradation during sample preparation and analysis. uantwerpen.be Furthermore, the thiourea group acts as a UV-absorbing chromophore, which significantly enhances detection sensitivity when using HPLC with UV detection. nih.gov The reaction is typically carried out by incubating the sample extract with an ammonia solution (e.g., 2M ammonia in isopropanol) overnight. uantwerpen.be

Analytical Method Validation Parameters

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. Key parameters include linearity, detection limits, and quantification limits.

Linearity and Calibration Curves

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the instrument response (e.g., peak area) against known concentrations of the analyte. The linearity is typically evaluated by the correlation coefficient (R²) of the calibration curve, with a value close to 1.0 indicating excellent linearity.

Below are examples of linearity data from validated methods for the analysis of the related compound Phenethyl Isothiocyanate (PEITC).

| Analytical Method | Analyte Form | Linear Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| GC-MS | PEITC | 0.1 - 12.0 mg/L | 0.991 | mdpi.com |

| LC-MS/MS | Phenethylthiourea (from PEITC) | 7.8 - 2000 nM | Not specified, but stated as linear | nih.gov |